molecular formula C25H23N3O4 B3006083 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol CAS No. 896820-12-5

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Cat. No.: B3006083
CAS No.: 896820-12-5
M. Wt: 429.476
InChI Key: CDDAXAAJMMVWSM-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.
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Scientific Research Applications

Spin Interactions in Zinc Complexes

The study of spin interactions in octahedral zinc complexes, involving Schiff and Mannich bases, explores the electronic and structural properties critical for understanding molecular magnetism and potential applications in spintronic devices. The ability to characterize and manipulate spin states in such complexes is fundamental for advancements in quantum computing and molecular electronics (Orio et al., 2010).

Copper(II) Complexes with Phenolate-Type Ligands

Research on copper(II) complexes containing substituted phenolate-type ligands highlights their catalytic activity towards the oxidation of catechols and their potential role in mimicking enzymatic processes such as DNA cleavage. This insight is crucial for the development of bioinspired catalysts and therapeutic agents (Peralta et al., 2010).

Models for Purple Acid Phosphatases

The synthesis and characterization of asymmetric mono- and dinuclear GaIII and ZnII complexes provide a functional model for purple acid phosphatases, enzymes involved in phosphate metabolism. Understanding these models helps in the development of pharmaceuticals targeting bone resorption and related disorders (Bosch et al., 2016).

CoII and ZnII Complexes for Radical Species Stabilization

The synthesis of diphenoxido-bridged CoII and ZnII complexes of tripodal N2O2 ligands showcases the stabilization of metal-coordinated phenoxyl radical species. These findings have implications for the design of oxidation catalysts and understanding redox processes in biological systems (Mukherjee et al., 2010).

Oxovanadium(IV/V) Dinuclear Entities

The synthesis of dinuclear oxophenoxovanadates incorporating N4O3-coordinating heptadentate ligands contributes to the understanding of vanadium's role in biological systems and its potential applications in catalysis and material science (Mondal et al., 2005).

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-16-6-8-17(9-7-16)15-31-19-10-11-21(22(29)13-19)24-23(14-27-25(26)28-24)32-20-5-3-4-18(12-20)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDAXAAJMMVWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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